Tetrabenzylpyrophosphat

Übersicht

Beschreibung

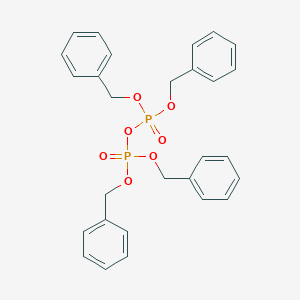

Tetrabenzyl pyrophosphate, also known as pyrophosphoric acid tetrabenzyl ester, is an organophosphorus compound with the molecular formula (C6H5CH2O)2P(O)OP(O)(OCH2C6H5)2. It is a white crystalline solid that is primarily used as a phosphorylating reagent in organic synthesis. This compound is particularly valuable in the preparation of synthetic nucleotides and other phosphorylated derivatives.

Wissenschaftliche Forschungsanwendungen

Tetrabenzyl pyrophosphate has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Tetrabenzyl pyrophosphate (TBPP) is primarily used as a phosphorylating reagent . It interacts with various substrates, including nucleotides and inositol derivatives . It is also used in the synthesis of Und-PP-Bac (undecaprenyl pyrophosphate = Und-PP; Bac = unusual sugar bacillosamine) .

Mode of Action

TBPP acts as a phosphorylating agent, facilitating the transfer of a phosphate group to its target molecules . This phosphorylation process is a key step in many biochemical reactions, altering the function and activity of the target molecules.

Biochemical Pathways

TBPP is involved in several biochemical pathways. For instance, it is used in the fabrication of Pb 2+ -selective membrane electrodes . It also plays a role in the preparation of synthetic nucleotides and phosphates of the 3,6-dideoxyhexoses . Furthermore, it is used as a phosphorylating reagent for the synthesis of Und-PP-Bac , an obligatory intermediate in the asparagine-linked glycosylation pathway of Campylobacter jejuni .

Pharmacokinetics

TBPP is slightly soluble in water , which could impact its absorption and distribution in biological systems.

Result of Action

The phosphorylation of target molecules by TBPP can result in significant changes in their function and activity. For example, in the case of Und-PP-Bac synthesis, TBPP enables the coupling of bacillosamine phosphate and undecaprenyl phosphate . This results in the formation of Und-PP-Bac, a key intermediate in a specific glycosylation pathway .

Action Environment

The action of TBPP can be influenced by various environmental factors. For instance, its storage temperature is recommended to be -20°C , suggesting that it may be sensitive to temperature changes. Additionally, it is moisture sensitive , indicating that humidity could affect its stability and efficacy.

Biochemische Analyse

Biochemical Properties

Tetrabenzyl pyrophosphate plays a significant role in biochemical reactions as a phosphorylating agent. It is used to introduce phosphate groups into various biomolecules, which is a crucial step in many biochemical processes. Tetrabenzyl pyrophosphate interacts with enzymes such as kinases and phosphatases, which are responsible for the transfer and removal of phosphate groups, respectively . These interactions are essential for regulating cellular activities, including signal transduction, energy metabolism, and protein function. The compound’s ability to donate phosphate groups makes it a valuable tool in the synthesis of nucleotides and other phosphorylated biomolecules .

Cellular Effects

Tetrabenzyl pyrophosphate influences various cellular processes by modifying the phosphorylation status of proteins and other biomolecules. Phosphorylation is a key regulatory mechanism in cells, affecting protein activity, stability, and interactions. By acting as a phosphorylating agent, tetrabenzyl pyrophosphate can alter cell signaling pathways, gene expression, and cellular metabolism . For example, the phosphorylation of proteins involved in signal transduction can activate or inhibit specific pathways, leading to changes in cellular responses. Additionally, tetrabenzyl pyrophosphate can impact gene expression by modifying transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .

Molecular Mechanism

The molecular mechanism of tetrabenzyl pyrophosphate involves its ability to transfer phosphate groups to target molecules. This process typically occurs through the formation of a covalent bond between the phosphate group of tetrabenzyl pyrophosphate and a hydroxyl or amino group on the target molecule . The resulting phosphorylated product can then participate in various biochemical reactions, depending on its specific role in the cell. Tetrabenzyl pyrophosphate can also act as an inhibitor or activator of enzymes by modifying their phosphorylation status, thereby altering their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetrabenzyl pyrophosphate can change over time due to its stability and degradation. The compound is relatively stable when stored under appropriate conditions, such as low temperatures and inert atmospheres . It can degrade over time, leading to a decrease in its phosphorylating activity. Long-term studies have shown that tetrabenzyl pyrophosphate can have sustained effects on cellular function, particularly in in vitro and in vivo experiments . These effects may include prolonged changes in protein phosphorylation, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

The effects of tetrabenzyl pyrophosphate can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in protein phosphorylation and cellular function . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of tetrabenzyl pyrophosphate can result in toxic or adverse effects, such as cellular damage or apoptosis . These findings highlight the importance of carefully controlling the dosage of tetrabenzyl pyrophosphate in experimental settings.

Metabolic Pathways

Tetrabenzyl pyrophosphate is involved in various metabolic pathways, primarily through its role as a phosphorylating agent. It interacts with enzymes and cofactors that facilitate the transfer of phosphate groups, thereby influencing metabolic flux and metabolite levels . For example, tetrabenzyl pyrophosphate can participate in the synthesis of nucleotides, which are essential for DNA and RNA synthesis. It can also affect the metabolism of carbohydrates, lipids, and proteins by modifying key enzymes involved in these pathways .

Transport and Distribution

Within cells and tissues, tetrabenzyl pyrophosphate is transported and distributed through interactions with specific transporters and binding proteins . These interactions help regulate the localization and accumulation of the compound, ensuring that it reaches its target molecules. The transport and distribution of tetrabenzyl pyrophosphate can also influence its activity and function, as the compound needs to be present in specific cellular compartments to exert its effects .

Subcellular Localization

The subcellular localization of tetrabenzyl pyrophosphate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, tetrabenzyl pyrophosphate may be localized to the nucleus, where it can participate in the phosphorylation of transcription factors and other regulatory proteins. Alternatively, it may be directed to the cytoplasm or other organelles, where it can modify enzymes and other biomolecules involved in various cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetrabenzyl pyrophosphate can be synthesized through the reaction of dibenzyl phosphate with 1,3-dicyclohexylcarbodiimide in isopropyl acetate. The reaction is carried out under an argon atmosphere at low temperatures (around 3°C) to ensure the stability of the intermediate products. The resulting slurry is then filtered, and the filtrate is concentrated and further processed to obtain the final product .

Industrial Production Methods: In industrial settings, the preparation of tetrabenzyl pyrophosphate involves scaling up the laboratory procedure. This includes using larger reaction vessels equipped with overhead stirrers, thermocouples, and nitrogen inlets to maintain an inert atmosphere. The process is optimized for cost-effectiveness and convenience, allowing for multi-kilogram production .

Analyse Chemischer Reaktionen

Types of Reactions: Tetrabenzyl pyrophosphate undergoes various chemical reactions, including:

Phosphorylation: It is commonly used to introduce phosphoryl groups into organic molecules.

Substitution Reactions: It can react with nucleophiles to form phosphoramidates and other derivatives.

Common Reagents and Conditions:

Phosphorylation: Typically involves the use of bases such as cesium fluoride or lithium diisopropylamide as catalysts.

Substitution Reactions: Often carried out in the presence of carbon tetrachloride or other halogenated solvents.

Major Products:

Phosphorylated Derivatives: Such as synthetic nucleotides and phosphates of 3,6-dideoxyhexoses.

Phosphoramidates: Formed through reactions with primary or secondary amines.

Vergleich Mit ähnlichen Verbindungen

Diphenylphosphinic Anhydride: Another phosphorylating reagent with similar applications.

Dibenzyl Phosphate: A precursor in the synthesis of tetrabenzyl pyrophosphate.

Uniqueness: Tetrabenzyl pyrophosphate is unique due to its high efficiency in introducing phosphoryl groups into complex molecules. Its ability to act as a versatile phosphorylating reagent makes it a valuable tool in both academic and industrial research .

Eigenschaften

IUPAC Name |

dibenzyl bis(phenylmethoxy)phosphoryl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O7P2/c29-36(31-21-25-13-5-1-6-14-25,32-22-26-15-7-2-8-16-26)35-37(30,33-23-27-17-9-3-10-18-27)34-24-28-19-11-4-12-20-28/h1-20H,21-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBNXCZCLRBQTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340276 | |

| Record name | Tetrabenzyl pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

990-91-0 | |

| Record name | P,P,P′,P′-Tetrakis(phenylmethyl) (diphosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=990-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabenzyl pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tetrabenzyl diphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

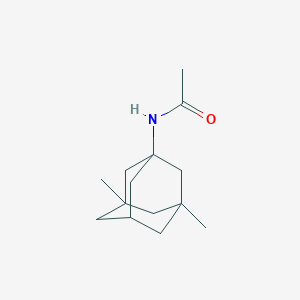

Feasible Synthetic Routes

Q1: What makes tetrabenzyl pyrophosphate a useful reagent for synthesizing inositol phosphates?

A1: Inositol phosphates, crucial components of intracellular signaling pathways, pose significant synthesis challenges due to the presence of vicinal hydroxyl groups on the inositol ring. These adjacent hydroxyl groups make phosphorylation difficult because of steric hindrance and the propensity to form cyclic phosphates. Tetrabenzyl pyrophosphate, in conjunction with butyllithium, effectively overcomes these challenges. [, ] This combination enables efficient phosphorylation of inositol derivatives, even at sterically hindered positions, leading to good yields of various inositol polyphosphates. [, ]

Q2: Can you elaborate on the mechanism of tetrabenzyl pyrophosphate in phosphorylation reactions?

A2: While the provided abstracts don't delve into specific mechanistic details, we can infer the general reaction pathway. Tetrabenzyl pyrophosphate likely acts as an electrophilic phosphorylating agent. The butyllithium deprotonates the hydroxyl group of the inositol derivative, generating a nucleophilic alkoxide. This alkoxide then attacks one of the phosphorus atoms in tetrabenzyl pyrophosphate, leading to the displacement of a benzyloxy group and the formation of a new P-O bond. This results in the phosphorylated inositol derivative and a benzyl dibenzyl phosphate byproduct.

Q3: Besides inositol phosphates, are there other applications for tetrabenzyl pyrophosphate?

A3: Yes, tetrabenzyl pyrophosphate is a valuable precursor for synthesizing cytidine diphosphate-3,6-dideoxyhexoses. [] These nucleotide derivatives play a crucial role in the biosynthesis of O-specific polysaccharides found in Salmonella bacteria. [] The reaction involves the interaction of lithium alcoholates of protected 3,6-dideoxyhexoses with tetrabenzyl pyrophosphate, leading to the formation of the corresponding alpha-phosphates. These phosphates can be further converted into cytidine-5'-diphosphate derivatives. []

Q4: Are there alternative methods for preparing tetrabenzyl pyrophosphate?

A4: Research indicates that tetrabenzyl pyrophosphate can be synthesized by reacting silver dibenzyl phosphate with carbon disulfide. This reaction produces tetrabenzyl pyrophosphate in excellent yield. [] Another method involves the reaction of dibenzyl hydrogen phosphate with acyl chlorides. []

Q5: What is known about the stability of tetrabenzyl pyrophosphate?

A6: Studies have examined the solvolysis of tetrabenzyl pyrophosphate, revealing that it undergoes catalytic degradation in the presence of imidazole. [] This finding highlights the importance of considering potential catalysts or reactive species when working with this reagent. Choosing appropriate solvents and reaction conditions is crucial for ensuring the stability and successful utilization of tetrabenzyl pyrophosphate in chemical synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B132331.png)

![N-[bis(dimethylamino)-[2,4,4-trimethylpentan-2-ylimino-bis[[tris(dimethylamino)-lambda5-phosphanylidene]amino]-lambda5-phosphanyl]imino-lambda5-phosphanyl]-N-methylmethanamine](/img/structure/B132370.png)

![Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI)](/img/structure/B132372.png)